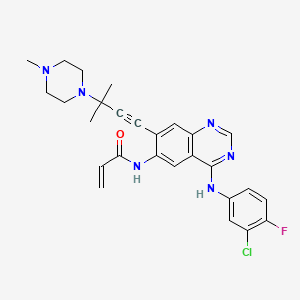
AV-412 base libre
Descripción general
Descripción
Este compuesto es particularmente significativo en las estrategias de tratamiento del cáncer, ya que se dirige tanto a las formas silvestres como mutantes del receptor del factor de crecimiento epidérmico, incluidas las resistentes a los inhibidores de primera generación como erlotinib y gefitinib .
Aplicaciones Científicas De Investigación
MP-412 tiene una amplia gama de aplicaciones en investigación científica, particularmente en los campos de:
Química: Se utiliza como un compuesto modelo para estudiar los mecanismos de inhibición dual de las tirosina quinasas.
Biología: Se investiga por sus efectos en las vías de señalización celular y la proliferación celular.
Medicina: Se explora como un agente terapéutico para tratar cánceres resistentes a los inhibidores de primera generación del receptor del factor de crecimiento epidérmico.
Industria: Utilizado en el desarrollo de nuevas terapias contra el cáncer y herramientas de diagnóstico
Mecanismo De Acción
MP-412 ejerce sus efectos inhibiendo la autofosforilación del receptor del factor de crecimiento epidérmico y ErbB2, bloqueando así las vías de señalización descendentes esenciales para la proliferación y supervivencia de las células cancerosas. El compuesto se une al sitio de unión del trifosfato de adenosina de estas quinasas, evitando su activación y señalización posterior .
Compuestos Similares:
Erlotinib: Un inhibidor de primera generación del receptor del factor de crecimiento epidérmico, menos efectivo contra las mutaciones resistentes.
Gefitinib: Otro inhibidor de primera generación con limitaciones similares.
Singularidad de MP-412: MP-412 destaca por su alta potencia contra las formas silvestres y mutantes del receptor del factor de crecimiento epidérmico y ErbB2, incluidas las resistentes a otros inhibidores. Su capacidad para inhibir múltiples dianas simultáneamente lo convierte en un valioso agente terapéutico en el tratamiento del cáncer .
Safety and Hazards
AV-412 should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes. In case of contact, flush with copious amounts of water and seek medical advice . It should be stored in a dark place and protected from light and heat . Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .
Análisis Bioquímico
Biochemical Properties
AV-412 free base plays a crucial role in biochemical reactions by inhibiting the autophosphorylation of EGFR and ErbB2. It interacts with several biomolecules, including the EGFR mutants (L858R, T790M, L858R/T790M) and ErbB2. The nature of these interactions involves binding to the kinase domains of these receptors, thereby preventing their activation and subsequent signaling .
Cellular Effects
AV-412 free base exerts profound effects on various cell types and cellular processes. It inhibits EGF-dependent cell proliferation and abrogates EGFR signaling in gefitinib-resistant cell lines. This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, in cancer xenograft models, AV-412 free base demonstrated complete inhibition of tumor growth in cell lines overexpressing EGFR and ErbB2 .
Molecular Mechanism
The molecular mechanism of AV-412 free base involves its irreversible and selective inhibition of the tyrosine kinase activities of EGFR and ErbB2. This inhibition leads to the suppression of downstream signaling pathways that are essential for tumor cell proliferation and survival. AV-412 free base binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AV-412 free base change over time. The compound shows significant antitumor effects with daily and every-other-day dosing schedules, but not with a once-weekly schedule. This suggests that the stability and degradation of AV-412 free base are critical factors in its efficacy. Long-term studies have shown that AV-412 free base maintains its inhibitory effects on EGFR and ErbB2 signaling over extended periods .
Dosage Effects in Animal Models
The effects of AV-412 free base vary with different dosages in animal models. At a dose of 30 mg/kg, AV-412 free base demonstrates complete inhibition of tumor growth in cancer xenograft models. Higher doses may lead to toxic or adverse effects, highlighting the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
AV-412 free base is involved in several metabolic pathways, primarily through its interaction with EGFR and ErbB2. These interactions lead to changes in metabolic flux and metabolite levels, affecting cellular energy production and utilization. The compound’s inhibition of EGFR and ErbB2 disrupts normal cellular metabolism, contributing to its antitumor effects .
Transport and Distribution
Within cells and tissues, AV-412 free base is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy. The distribution of AV-412 free base within the body is crucial for its therapeutic effects, as it needs to reach and maintain effective concentrations at the target sites .
Subcellular Localization
The subcellular localization of AV-412 free base is primarily within the cytoplasm, where it interacts with EGFR and ErbB2. This localization is essential for its activity, as it needs to be in proximity to its targets to exert its inhibitory effects. Post-translational modifications and targeting signals may direct AV-412 free base to specific cellular compartments, enhancing its efficacy .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de MP-412 implica múltiples pasos, comenzando con la preparación de intermedios clave. El proceso típicamente incluye:
- Formación de la estructura central a través de una serie de reacciones de condensación y ciclización.
- Introducción de grupos funcionales a través de halogenación selectiva y subsecuentes reacciones de sustitución.
- Pasos finales de purificación para lograr alta pureza del compuesto .
Métodos de Producción Industrial: La producción industrial de MP-412 sigue una ruta sintética similar, pero se optimiza para la fabricación a gran escala. Esto incluye:
- Uso de reacciones de alto rendimiento para maximizar la producción del producto.
- Implementación de reactores de flujo continuo para mejorar la eficiencia de la reacción.
- Aplicación de técnicas de purificación avanzadas como la cromatografía líquida de alta resolución para asegurar la pureza del producto .
Análisis De Reacciones Químicas
Tipos de Reacciones: MP-412 experimenta varias reacciones químicas, incluyendo:
Oxidación: Conversión de grupos funcionales específicos a sus formas oxidadas.
Reducción: Reducción de ciertas unidades para lograr las propiedades químicas deseadas.
Sustitución: Reemplazo de átomos de halógeno con otros grupos funcionales para modificar la actividad del compuesto.
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se usan con frecuencia.
Sustitución: Se emplean reactivos nucleofílicos como la azida de sodio y el cianuro de potasio en condiciones controladas.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de MP-412 con actividades biológicas modificadas, mejorando su eficacia contra diferentes líneas celulares de cáncer .
Comparación Con Compuestos Similares
Erlotinib: A first-generation epidermal growth factor receptor inhibitor, less effective against resistant mutations.
Gefitinib: Another first-generation inhibitor with similar limitations.
Lapatinib: A dual epidermal growth factor receptor/ErbB2 inhibitor, but with different pharmacokinetic properties.
Uniqueness of MP-412: MP-412 stands out due to its high potency against both wild-type and mutant forms of epidermal growth factor receptor and ErbB2, including those resistant to other inhibitors. Its ability to inhibit multiple targets simultaneously makes it a valuable therapeutic agent in cancer treatment .
Propiedades
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClFN6O/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJXXUDARPGGOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClFN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196403 | |
| Record name | AV-412 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451492-95-8 | |
| Record name | AV-412 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0451492958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AV-412 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AV-412 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41OXH4FE7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[(2-carboxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1245306.png)
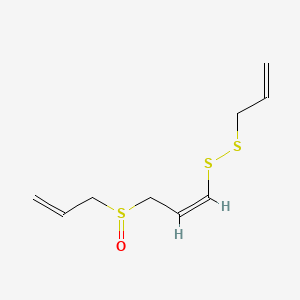
![3,4-Dipropyl-7,8-dihydroimidazo[2,1-f]purin-5-one](/img/structure/B1245312.png)

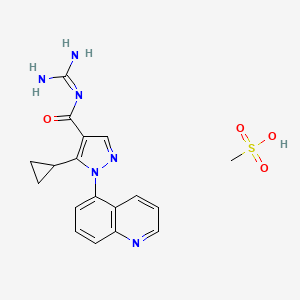
![Dipotassium;2-[[5-ethyl-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]-1,3,4-thiadiazol-2-ylidene]carbamoyl]cyclopentene-1-carboxylate](/img/structure/B1245315.png)
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione](/img/structure/B1245317.png)

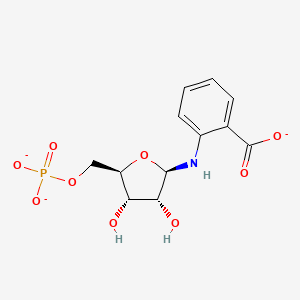
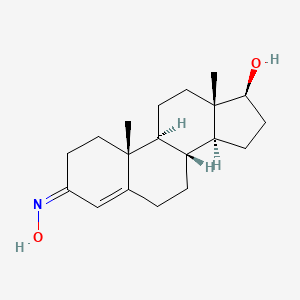
![(E)-N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1245323.png)
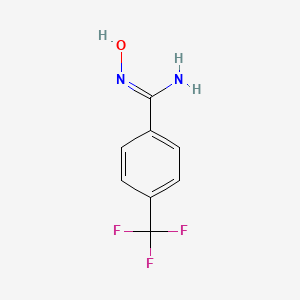
![4-({4-[(4-Methoxypyridin-2-Yl)amino]piperidin-1-Yl}carbonyl)benzonitrile](/img/structure/B1245329.png)
